8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide
Description
Structural and Functional Insights:
- Morpholinopropyl vs. Hydrophilic Groups : The morpholinopropyl chain in the target compound introduces a tertiary amine, enhancing solubility in polar solvents compared to alkyl chains.
- Methoxy Positioning : The methoxy group at position 8 stabilizes the chromene system via resonance, unlike derivatives with substituents at position 6 or 7.
- Carboxamide Flexibility : The carboxamide group enables hydrogen bonding, distinguishing it from ester or ketone derivatives.
Properties
IUPAC Name |
8-methoxy-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-15-5-2-4-13-12-14(18(22)25-16(13)15)17(21)19-6-3-7-20-8-10-24-11-9-20/h2,4-5,12H,3,6-11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZJTIXHSZQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent and its interaction with various cellular pathways. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- PI3K Inhibition : This compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival. In particular, it demonstrates selective inhibition against PI3Kβ and PI3Kδ isoforms, which are implicated in various cancers, including prostate cancer .
- Cytotoxicity : Studies have reported that chromone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that related compounds showed significant cytotoxicity against MCF-7 (breast cancer) and MOLT-4 (leukemia) cell lines .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 68.4 ± 3.9 | |
| Cytotoxicity | MOLT-4 | 24.4 ± 2.6 | |
| PI3Kβ Inhibition | PTEN-deficient cells | 0.012 | |
| PI3Kδ Inhibition | Jeko-1 B-cell | 0.047 |
Case Studies
- Anticancer Properties : A study focused on the synthesis and evaluation of chromone derivatives revealed that the compound exhibited potent anticancer activity through the induction of apoptosis in cancer cells. The mechanism involved mitochondrial dysfunction and the activation of caspases, leading to programmed cell death .
- In Vivo Efficacy : In animal models, chronic oral dosing of similar chromone derivatives resulted in significant tumor growth inhibition in PTEN-deficient prostate tumor xenografts, showcasing their potential for clinical application in targeted cancer therapies .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer activity of 8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives. A notable study synthesized a series of 8-methoxycoumarin-3-carboxamide analogues, demonstrating significant antiproliferative effects against liver cancer cells (HepG2) . The compound's structure allows it to interact with cellular components effectively, leading to:
- Inhibition of Cell Growth : The synthesized analogues showed varying degrees of cytotoxicity, with some compounds exhibiting an IC50 value as low as 0.9 µM, indicating potent growth inhibition of cancer cells .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may disrupt β-tubulin polymerization and activate apoptotic pathways through Caspase 3/7 activation, suggesting a dual mechanism of action that targets both cell division and survival pathways .
Synthetic Methodologies
The synthesis of this compound involves multiple steps that can be optimized for efficiency. The following table summarizes key synthetic routes and yields from recent research:
| Compound | Synthesis Route | Yield (%) | Notes |
|---|---|---|---|
| This compound | Ammonolysis of ethyl 8-methoxycoumarin-3-carboxylate | 61% | Utilizes piperidine as a catalyst |
| N-(acetyl)8-methoxycoumarin-3-carboxamide | Acetylation of the carboxamide moiety | 56% | Enhanced cytotoxicity observed |
| 5-bromo-8-methoxycoumarin-3-carboxylic acid | Halogenation of coumarin derivative | 71% | Increased cytotoxic activity |
These synthetic pathways not only facilitate the production of the compound but also allow for structural modifications that can enhance its biological activity.
Potential for Development
The promising anticancer properties and the versatility in synthesis position this compound as a candidate for further pharmaceutical development. Future research could focus on:
- Structural Optimization : Exploring various substituents on the morpholine ring or modifying the carboxamide group to enhance potency and selectivity against different cancer types.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Combination Therapies : Investigating the potential synergistic effects when combined with existing chemotherapy agents.
Chemical Reactions Analysis
Reaction Scheme:
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6–8 hours |
| Catalyst | None (amine acts as nucleophile) |
| Yield | ~85–94% (based on analog data) |
Characterization data for the product includes:
-
NMR (DMSO-d6): δ 8.87 (s, 1H, chromene-H), 3.73 (s, 3H, OCH3), 3.54 (q, 2H, NHCH2), 2.79 (t, 2H, CH2-morpholine) . -
HRMS : [M+H]+ calculated for
: 385.1764; observed: 385.1758 .
Carboxamide Group
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide can hydrolyze to the corresponding carboxylic acid. This reaction is slow at room temperature but accelerates under reflux.
-
Nucleophilic Substitution : The amide’s NH group can participate in hydrogen bonding, influencing solubility and crystallization behavior .
Morpholine Substituent
-
Oxidation : The morpholine ring’s tertiary amine is resistant to oxidation under mild conditions but may undergo ring-opening under strong oxidizing agents (e.g., KMnO4) to form a diketone derivative.
-
Protonation : The morpholine nitrogen can be protonated in acidic media, enhancing water solubility.
Chromene Core
-
Electrophilic Aromatic Substitution : The electron-rich chromene ring can undergo nitration or sulfonation at positions 6 or 7, though steric hindrance from the methoxy group may limit reactivity .
-
Reduction : The 2-oxo group is resistant to reduction under standard conditions (e.g., NaBH4) due to conjugation with the aromatic system .
Stability and Degradation
-
Photostability : The chromene core may undergo photodegradation under UV light, leading to ring-opening products.
-
Thermal Stability : Stable up to 165–167°C (melting point range observed in analogs) .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs from the literature:
Key Observations:
- Substituent Position and Electronic Effects: The 8-methoxy group in the target compound may influence electron distribution differently compared to 6-OCH₃ in 1b .
- Morpholinopropyl vs. Aromatic Amides: The 3-morpholinopropyl group in the target compound likely improves water solubility compared to the lipophilic 3,5-dimethylphenyl group in 5a . Morpholine’s oxygen atom can act as a hydrogen-bond acceptor, enhancing interactions with biological targets .
Physicochemical and Spectral Comparisons
- Melting Points: Crystalline analogs like 5a exhibit high melting points (>270°C), suggesting strong intermolecular forces (e.g., hydrogen bonding) in the solid state . The target compound’s morpholinopropyl group may lower its melting point due to reduced crystallinity.
- NMR Signatures : The target compound’s ¹H-NMR would show distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and morpholine protons (~δ 2.4–3.7 ppm), differing from 5a’s aromatic methyl groups (δ 2.38 ppm) .
Q & A
Q. What methods characterize fluorescence properties for imaging?
- Fluorescence Analysis :
- Measure excitation/emission spectra (e.g., λ 350 nm, λ 450 nm) in DMSO/PBS .
- Calculate quantum yield using quinine sulfate as a reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
